Cas no 1380680-52-3 (1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers)
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers
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1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6480817-0.05g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 0.05g |
$282.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-0.1g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 0.1g |
$420.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-0.25g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 0.25g |
$601.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-0.5g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 0.5g |
$947.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-1.0g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-2.5g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 2.5g |
$2379.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-5.0g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-6480817-10.0g |
1-{2,5-diazabicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride |
1380680-52-3 | 10g |
$5221.0 | 2023-05-26 |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, Mixture of diastereomers
1-(2,5-Diazabicyclo[2.2.1]Heptan-2-Yl)Ethanone Hydrochloride: A Comprehensive Overview
The compound 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride, also known as diastereomer mixture, is a fascinating molecule with significant applications in various fields of chemistry and pharmacology. This compound, identified by the CAS number 1380680-52-3, has garnered attention due to its unique structural properties and potential therapeutic applications.
The core structure of this compound is a bicyclic system, specifically a 2,5-diazabicyclo[2.2.1]heptane framework, which is a derivative of the well-known norbornane structure. The presence of two nitrogen atoms in the bicyclic system introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of diastereomers in drug discovery and development. The mixture of diastereomers in this compound offers a unique opportunity to explore stereochemical effects on biological activity. Researchers have employed advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the individual diastereomers and understand their stereochemical relationships.
In terms of synthesis, this compound can be prepared through various routes, including ring-closing metathesis and other cycloaddition reactions. The choice of synthetic pathway depends on the desired stereochemistry and scalability of the process. Recent advancements in catalytic asymmetric synthesis have enabled the selective formation of specific diastereomers, which is crucial for optimizing pharmacokinetic properties.
The physical and chemical properties of 1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone hydrochloride have been extensively studied to determine its stability under different conditions. It has been found to exhibit good solubility in polar solvents, making it suitable for various analytical and preparative applications.
From an application standpoint, this compound has shown promise in the field of medicinal chemistry as a potential lead molecule for drug development. Its bicyclic structure provides a rigid framework that can be further functionalized to target specific biological pathways or receptors.
In conclusion, 1-(2,5-diazabicyclo[ [HTML entity for bold]> [HTML entity for bold]> [HTML entity for bold]>heptan- [HTML entity for bold]>yl)ethanone hydrochloride represents an exciting area of research with diverse applications across multiple disciplines.
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